Product packaging for Apohyoscine(Cat. No.:CAS No. 535-26-2)

Apohyoscine

Cat. No.: B190597
CAS No.: 535-26-2
M. Wt: 285.34 g/mol
InChI Key: JJNVDCBKBUSUII-LHIUVBILSA-N
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Description

Contextualization within Tropane (B1204802) Alkaloid Research

Tropane alkaloids are a class of naturally occurring compounds characterized by the distinctive tropane ring system in their chemical structure. food.gov.uk This diverse group of molecules, found in various plants of the Solanaceae family, has been the subject of extensive chemical and pharmacological research. food.gov.uk

Aposcopolamine, also known as apohyoscine, is a recognized tropane alkaloid that can be isolated from plants such as Datura ferox and Duboisia leichhardtii. caymanchem.commedchemexpress.comresearchgate.net Its structure embodies the fundamental bicyclic tropane core, making it a representative example of this class of compounds. The systematic study of such alkaloids is crucial for understanding their chemical properties and potential applications. researchgate.net

Aposcopolamine is a known active metabolite of scopolamine (B1681570), another prominent tropane alkaloid. caymanchem.comscbt.com The metabolic conversion of scopolamine to aposcopolamine has been observed in various mammalian species, including rats and guinea pigs. nih.govnih.gov Specifically, studies have identified aposcopolamine as a dehydrated metabolite of scopolamine. nih.gov This metabolic relationship is a key area of investigation in understanding the biotransformation pathways of tropane alkaloids. nih.gov

Aposcopolamine as a Representative Tropane Alkaloid

Significance of Aposcopolamine as a Model Compound for Chemical Investigations

In the realm of chemical research, aposcopolamine serves as a valuable model compound for exploring the chemical behavior of tropane alkaloids. Its distinct structure allows for detailed investigations into reactivity and interactions, which contributes to a broader understanding of the chemical properties of related compounds.

Research applications of aposcopolamine include its use in studying various chemical reactions. For instance, it can be utilized in oxidation reactions with reagents like potassium permanganate (B83412) to examine the formation of oxidized derivatives. Furthermore, its reaction with reducing agents such as hydrogen gas with a palladium catalyst helps in exploring its reduced forms. Substitution reactions involving halogens and nucleophiles have also been investigated using aposcopolamine to gain insights into reaction mechanisms pertinent to organic chemistry.

Table 1: Chemical Properties of Aposcopolamine

Property Value
Molecular Formula C₁₇H₁₉NO₃ scbt.comnih.govnist.gov
Molecular Weight 285.34 g/mol scbt.comnih.gov
CAS Number 535-26-2 nih.govnist.gov
Melting Point 95-98 °C
Boiling Point 415.5 °C at 760 mmHg
Density 1.25 g/cm³
Solubility Slightly soluble in DMSO with heat and in Methanol (B129727) with sonication. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO3 B190597 Apohyoscine CAS No. 535-26-2

Properties

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3/t12?,13-,14+,15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNVDCBKBUSUII-LHIUVBILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045591
Record name Aposcopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-26-2
Record name Apohyoscine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aposcopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4S,5S,7S)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NONAN-7-YL 2-PHENYLACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ98RV32RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthetic and Metabolic Pathways of Aposcopolamine

Enzymatic Formation of Aposcopolamine in Biological Systems

Aposcopolamine is recognized as an active metabolite of scopolamine (B1681570). caymanchem.com Its formation is primarily the result of metabolic processes occurring within the liver.

The principal metabolic route leading to the formation of aposcopolamine is the oxidative demethylation of scopolamine. fao.orghhs.gov This biochemical transformation is carried out by microsomal enzymes in the liver. fao.org In vitro studies with human liver microsomes and hepatocytes suggest the involvement of cytochrome P450 enzymes, specifically from the CYP3A subfamily, in this process. hhs.govquora.com

In addition to oxidative demethylation, studies in guinea pigs have demonstrated a sulphotransferase-dependent dehydration pathway. When scopolamine is incubated with guinea pig liver cytosol in the presence of ATP and sodium sulphate, aposcopolamine is formed. tandfonline.com The proposed mechanism involves the formation of a sulphate conjugate intermediate which then undergoes non-enzymatic desulphation to yield the dehydrated apo-derivative. tandfonline.com Research has also identified aposcopolamine as a metabolite in rats, where it is excreted in the urine along with other metabolites like aponorscopolamine. quora.com

Table 1: Enzymatic Reactions in Aposcopolamine Formation

Precursor Product Key Process Enzyme Family/System Organism Studied
Scopolamine Aposcopolamine Oxidative Demethylation Cytochrome P450 (CYP3A) Rats, Humans (in vitro) fao.orghhs.gov
Scopolamine Aposcopolamine Sulphotransferase-dependent Dehydration Sulphotransferase Guinea Pig tandfonline.com

General Tropane (B1204802) Alkaloid Biosynthesis in Plant Systems

To understand the origin of aposcopolamine, it is essential to examine the biosynthesis of its direct precursor, scopolamine, which is a tropane alkaloid (TA). TAs are a class of secondary metabolites found predominantly in the Solanaceae plant family. mdpi.comnumberanalytics.com The biosynthesis is a complex, multi-step pathway that originates from simple amino acid precursors and occurs primarily in the plant roots. pnas.orgresearchgate.net

The biosynthesis of the characteristic tropane ring system begins with the amino acids ornithine or arginine. pnas.orgnumberanalytics.com These amino acids are converted to putrescine. Ornithine is directly decarboxylated to putrescine by the enzyme ornithine decarboxylase (ODC). mdpi.com Alternatively, arginine can be converted to putrescine through a series of enzymatic reactions starting with arginine decarboxylase (ADC). mdpi.com Putrescine serves as a crucial diamine intermediate, standing at the crossroads of primary polyamine metabolism and the specialized tropane alkaloid pathway. bioone.org

From putrescine, the pathway proceeds through several key enzymatic steps, catalyzed by specific enzymes whose corresponding genes have been identified and characterized.

The first committed and rate-limiting step in tropane alkaloid biosynthesis is the N-methylation of putrescine. bioone.orgmdpi.comnih.gov This reaction is catalyzed by the enzyme Putrescine N-methyltransferase (PMT), which utilizes S-adenosylmethionine (SAM) as a methyl group donor to produce N-methylputrescine. mdpi.commdpi.com The gene encoding PMT has been cloned from several solanaceous species, including Nicotiana tabacum, Atropa belladonna, and Hyoscyamus niger. nih.govresearchgate.net The expression of the pmt gene is typically localized to the roots, consistent with this being the primary site of TA synthesis. bioone.org PMT is considered a key enzyme for metabolic engineering efforts aimed at increasing tropane alkaloid production. researchgate.net

Following its formation, N-methylputrescine undergoes oxidative deamination, a reaction catalyzed by N-methylputrescine oxidase (MPO). mdpi.comoup.com MPO is a copper-containing amine oxidase that converts N-methylputrescine into 4-methylaminobutanal. mdpi.comoup.com This aldehyde product then spontaneously cyclizes via an intramolecular Schiff base formation to yield the N-methyl-Δ¹-pyrrolinium cation. mdpi.comoup.com This cation is a central intermediate that is further converted to the bicyclic tropane skeleton, the core structure of alkaloids like scopolamine. oup.comoup.com MPO enzymes have been purified and characterized from various plants, and they exhibit a higher affinity for N-methylated diamines compared to symmetrical diamines like putrescine. oup.com

Table 2: Key Enzymes in Early Tropane Alkaloid Biosynthesis

Enzyme Abbreviation Gene Substrate Product Function
Putrescine N-methyltransferase PMT pmt Putrescine N-methylputrescine First committed step in TA biosynthesis mdpi.comnih.gov
N-methylputrescine oxidase MPO mpo N-methylputrescine 4-methylaminobutanal Catalyzes oxidative deamination leading to the tropane core mdpi.comoup.com

Table 3: Chemical Compounds Mentioned

Compound Name
4-methylaminobutanal
Aponorscopolamine
Aposcopolamine
Arginine
ATP (Adenosine triphosphate)
N-methyl-Δ¹-pyrrolinium cation
N-methylputrescine
Ornithine
Putrescine
S-adenosylmethionine (SAM)
Scopolamine

Characterization of Key Enzymatic Steps and Associated Genes

Tropinone (B130398) Synthase (CYP82M3) Catalysis

The formation of the tropane core is a pivotal moment in the biosynthesis of this class of alkaloids. Tropinone stands as the first intermediate possessing the defining 8-azabicyclo[3.2.1]octane bicyclic structure. msu.edu The synthesis of tropinone has been a long-standing question, but recent research has identified a crucial enzyme: a cytochrome P450 known as CYP82M3. nih.govresearchgate.net

Discovered through transcriptomic analysis in Atropa belladonna, CYP82M3 catalyzes the cyclization of an N-methyl-Δ¹-pyrrolinium cation with a polyketide intermediate to form tropinone. msu.edunih.govresearchgate.net Remarkably, CYP82M3 appears to facilitate the necessary oxidation, dehydration, condensation, and decarboxylation reactions to form the tropinone scaffold without requiring additional enzymes. researchgate.net This enzyme is a key player in the Solanaceae family's pathway. Interestingly, while the tropane alkaloid structure also exists in the Erythroxylaceae family (e.g., cocaine), the enzyme responsible for the cyclization step, CYP81AN15, evolved independently, highlighting a case of convergent evolution in plant secondary metabolism. pnas.orgpnas.org

Comparative Genomic Analysis of Biosynthetic Pathway Evolution in Solanaceae

Genomic studies across the Solanaceae family and comparison with other tropane alkaloid-producing families, like Erythroxylaceae, have revealed fascinating evolutionary insights. The biosynthetic pathways for tropane alkaloids in Solanaceae (leading to hyoscyamine (B1674123)/scopolamine) and Erythroxylaceae (leading to cocaine) evolved independently and represent a classic example of convergent evolution. pnas.orgpnas.orgpnas.org

Within the Solanaceae family, chromosome-level genome assemblies of species such as Atropa belladonna, Datura stramonium, and Anisodus acutangulus show that the biosynthetic pathway for medicinal tropane alkaloids is highly conserved among producing species. repec.orgresearchgate.net Key genes, including those for Putrescine N-methyltransferase (PMT), CYP82M3, and TRI, are fundamental to this pathway. pnas.orgnih.gov

Comparative genomics suggests that the genes for producing these important alkaloids may have evolved in an early ancestor of the Solanaceae. repec.org However, these genes have been subsequently lost in most lineages, which explains why only certain tribes and species, such as Atropa, Datura, and Hyoscyamus, are prolific producers. repec.orgresearchgate.net The independent recruitment of enzymes like pyrrolidine (B122466) ketide synthase (PYKS) and CYP82M3 in Solanaceae further underscores the unique evolutionary trajectory of this pathway compared to that in other plant families. pnas.orgpnas.orgresearchgate.net

Influence of Environmental Factors on Tropane Alkaloid Biosynthesis in Plants

The production of tropane alkaloids is not solely under genetic control; it is significantly modulated by a variety of environmental factors. numberanalytics.com Plant responses to both biotic and abiotic stresses can lead to substantial changes in the accumulation of these secondary metabolites.

Factors known to influence tropane alkaloid biosynthesis include:

Elicitors : Plant hormones and signaling molecules, such as methyl jasmonate (MJ), are recognized as potent elicitors. nih.gov Application of MJ has been shown to enhance the expression of key biosynthetic genes like PMT, TR1, and hyoscyamine 6β-hydroxylase (h6h), leading to increased accumulation of hyoscyamine and scopolamine in plants like Datura stramonium. nih.govnumberanalytics.com

Mineral Nutrition : The availability of essential nutrients in the soil plays a critical role. Studies have shown that moderate nitrogen levels are often optimal for alkaloid production, while high levels may favor biomass growth at the expense of secondary metabolite concentration. cropj.comresearchgate.net Phosphorus and potassium levels also have an effect, with complex correlations reported between nutrient levels and the content of specific alkaloids. cropj.comresearchgate.net For example, increased phosphorus has been linked to a decrease in scopolamine content. researchgate.net

Physical Factors : Light and temperature are other environmental variables that can impact alkaloid synthesis. cropj.com

The table below summarizes the influence of selected environmental factors on tropane alkaloid production.

Table 1: Influence of Environmental Factors on Tropane Alkaloid Production

FactorEffect on Tropane Alkaloid BiosynthesisReference
Methyl Jasmonate (Elicitor)Upregulates expression of biosynthetic genes (PMT, TR1, h6h), increasing scopolamine and atropine (B194438) production. nih.gov
NitrogenModerate levels (e.g., 225 kg/ha) found to be most effective for alkaloid content in Anisodus tanguticus. researchgate.net
PhosphorusShowed limited impact or negative correlation; increased levels led to decreased scopolamine in one study. cropj.comresearchgate.net
PotassiumLow potassium levels (e.g., 75 kg/ha) were found to be effective for alkaloid content in one study. researchgate.net
Stress (e.g., wounding)Can induce the biosynthesis of tropane alkaloids as part of the plant's defense mechanism. numberanalytics.com

Metabolic Engineering Strategies for Enhanced Tropane Alkaloid Production

Given their pharmaceutical importance and typically low yields from natural sources, significant research has focused on the metabolic engineering of tropane alkaloid pathways. researchgate.net The goal is to enhance the production of target compounds like scopolamine in either native plant systems or heterologous hosts. jipb.net

Key strategies include:

Overexpression of Rate-Limiting Enzymes : A primary approach involves overexpressing genes that encode enzymes at key regulatory or bottleneck steps. Genes for putrescine N-methyltransferase (PMT), the first committed step, and hyoscyamine 6β-hydroxylase (H6H), which converts hyoscyamine to scopolamine, are common targets. researchgate.netnih.gov Overexpression of TRI has also been shown to boost hyoscyamine and scopolamine levels. frontiersin.org

Blocking Competing Pathways : To channel precursors more efficiently into the desired pathway, antisense or RNAi technology can be used to downregulate genes in competing metabolic branches. jipb.net

Hairy Root Cultures : Many metabolic engineering studies are conducted in hairy root cultures. These cultures are genetically stable, exhibit rapid growth, and are particularly suitable for tropane alkaloids, as the roots are the natural site of synthesis for many Solanaceae species. frontiersin.orgresearchgate.netnih.gov

Heterologous Expression : A more advanced strategy involves transferring the entire biosynthetic pathway into a microbial host, such as the yeast Saccharomyces cerevisiae. nih.gov This approach offers the potential for large-scale, controlled production in fermenters, independent of agricultural and environmental constraints. Researchers have successfully engineered yeast to produce tropine (B42219) and even scopolamine from simple precursors. nih.govresearchgate.net

The table below summarizes various metabolic engineering approaches for tropane alkaloid production.

Table 2: Metabolic Engineering Strategies for Tropane Alkaloids

StrategyTarget Gene(s)/SystemOrganism/Culture SystemOutcomeReference
Gene Overexpressionpmt (putrescine N-methyltransferase)Atropa belladonna, Nicotiana sylvestrisIncreased production of tropane alkaloids. nih.gov
Gene OverexpressionTRI (tropinone reductase I)Atropa belladonna hairy roots3- to 5-fold increase in hyoscyamine and scopolamine. frontiersin.org
Gene Overexpressionh6h (hyoscyamine 6β-hydroxylase)Hyoscyamus nigerIncreased conversion of hyoscyamine to scopolamine. researchgate.net
Gene OverexpressionAbODC (ornithine decarboxylase)Atropa belladonna root culturesSignificantly increased production of hyoscyamine and anisodamine. acs.org
Heterologous Pathway ReconstructionMultiple genes including PYKS, CYP82M3, TRISaccharomyces cerevisiae (yeast)De novo production of tropine from simple precursors. nih.gov

Molecular Mechanisms of Aposcopolamine Pharmacological Action

Acetylcholinesterase (AChE) Inhibitory Activity

Aposcopolamine exhibits inhibitory activity against acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). medchemexpress.com This inhibition is a key aspect of its pharmacological effect, particularly in the context of modulating cholinergic neurotransmission. Molecular docking studies have provided insights into this interaction, revealing that aposcopolamine can bind closely with AChE. nih.govmedchemexpress.comchemsrc.com The binding affinity of aposcopolamine to AChE has been calculated at -9.2 kcal/mol. The stability of this binding is attributed to specific interactions, including the formation of hydrogen bonds with amino acid residues GLY 345 and PHE 346 within the enzyme's active site.

The inhibition of acetylcholinesterase by aposcopolamine directly leads to a modulation of acetylcholine levels in the synaptic cleft. By preventing the breakdown of acetylcholine, aposcopolamine effectively increases the concentration and prolongs the availability of this neurotransmitter at cholinergic synapses. mdpi.com This elevation in acetylcholine levels results in enhanced cholinergic signaling. This mechanism is fundamental for understanding conditions associated with cholinergic deficits. mdpi.com The functional outcome is an amplification of signals at neurons that are responsive to acetylcholine.

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Aposcopolamine demonstrates a distinct selectivity in its binding to the two major types of acetylcholine receptors: muscarinic (mAChRs) and nicotinic (nAChRs). caymanchem.com Research findings indicate that it has a significantly higher affinity for mAChRs compared to nAChRs. caymanchem.com This selectivity is quantified by the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a ligand required to inhibit 50% of a specific biological or biochemical function. The reported IC₅₀ value for aposcopolamine at mAChRs is 0.0192 µM, while its IC₅₀ for nAChRs is 188 µM. caymanchem.com This substantial difference highlights a strong preference for muscarinic receptors.

Aposcopolamine Receptor Binding Selectivity

Receptor TypeIC₅₀ (µM)Reference
Muscarinic Acetylcholine Receptors (mAChRs)0.0192 caymanchem.com
Nicotinic Acetylcholine Receptors (nAChRs)188 caymanchem.com

Interaction with Other Neurotransmitter Systems

Further defining its muscarinic antagonist profile, aposcopolamine demonstrates specific binding to the M2 subtype of muscarinic acetylcholine receptors (CHRM2). nih.govmedchemexpress.com The M2 receptors are predominantly found in the heart and on presynaptic neurons, where they act as autoreceptors to inhibit further acetylcholine release. frontiersin.orgnih.gov Molecular docking simulations have elucidated the nature of this interaction, showing that aposcopolamine forms hydrogen bonds with the amino acid residue ASN 404 of the CHRM2 receptor. nih.gov This interaction is associated with a strong binding affinity, which has been calculated to be -8.7 kcal/mol. This dual interaction with both AChE and CHRM2 positions aposcopolamine as a significant modulator in pathways relevant to cognitive processes.

Aposcopolamine Binding Affinities to Key Protein Targets

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Acetylcholinesterase (AChE)-9.2GLY 345, PHE 346
Muscarinic Acetylcholine Receptor M2 (CHRM2)-8.7ASN 404 nih.gov

Alpha-2 Adrenergic Receptor (ADRA2A) Binding Properties

Intracellular Signaling Pathway Modulation

Recent pharmacological research, particularly through network pharmacology and molecular docking studies, has begun to elucidate the intracellular signaling pathways modulated by aposcopolamine. These investigations highlight its role in complex biological processes, suggesting that its therapeutic potential may stem from its ability to influence multiple signaling cascades simultaneously.

Impact on Calcium Signaling Pathways

Influence on the cGMP/PKG Pathway

Investigation of Multi-Target Pharmacological Interactions

Aposcopolamine exhibits its pharmacological effects through interactions with multiple molecular targets, a characteristic that is increasingly recognized as beneficial for treating complex multifactorial diseases. semanticscholar.orgtandfonline.com This multi-target profile allows it to modulate several pathophysiological processes simultaneously. Molecular docking and network pharmacology studies have identified several key protein targets for aposcopolamine, primarily within the cholinergic and adrenergic systems. medchemexpress.comnih.govmedchemexpress.com

The primary targets identified are:

Muscarinic Acetylcholine Receptor M2 (CHRM2): As a well-known muscarinic acetylcholine receptor (mAChR) antagonist, aposcopolamine binds to these receptors, blocking the action of the neurotransmitter acetylcholine. It displays selectivity for muscarinic receptors over nicotinic acetylcholine receptors (nAChRs). caymanchem.com Molecular docking studies have shown a strong binding affinity between aposcopolamine and CHRM2, with a combined energy of -16.8981 kcal/mol. nih.govtandfonline.com This interaction is stabilized by hydrogen bonds with asparagine residue ASN 404. semanticscholar.org

Acetylcholinesterase (AChE): Aposcopolamine is also known to inhibit AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, aposcopolamine can increase the levels and duration of action of acetylcholine, thereby enhancing cholinergic signaling. This dual action on both muscarinic receptors and AChE makes it a significant modulator of the cholinergic system.

Alpha-2A Adrenergic Receptor (ADRA2A): Beyond the cholinergic system, aposcopolamine interacts with the alpha-2A adrenergic receptor. nih.govmedchemexpress.com This receptor is involved in regulating neurotransmitter release and plays a role in cognitive processes. tandfonline.com Molecular docking simulations indicate that aposcopolamine attaches to ADRA2A via π-H bonds. nih.gov

This ability to engage with multiple targets, such as antagonizing CHRM2 while also inhibiting AChE, highlights the compound's potential as a "master regulator" in pathways relevant to cognitive function and neurodegenerative diseases.

Table of Mentioned Compounds

Compound Name
Aposcopolamine
Scopolamine (B1681570)
Acetylcholine
Anisodine

Interactive Data Table: Multi-Target Interactions of Aposcopolamine

Target ProteinPDB CodePredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
CHRM2 (Muscarinic Acetylcholine Receptor M2)5ZK8-16.8981ASN 404Hydrogen Bond
ACHE (Acetylcholinesterase)6O69Not specifiedGLY 345, PHE 346Hydrogen Bond
ADRA2A (Alpha-2A Adrenergic Receptor)5XZHNot specifiedTRP 282π-H Bond

This table is based on data from molecular docking studies reported in network pharmacology analyses.

Analytical Methodologies for Aposcopolamine Quantification and Detection

Advanced Chromatographic Techniques

Chromatographic methods, particularly when coupled with mass spectrometry, provide the high sensitivity and selectivity required for the analysis of aposcopolamine in complex matrices. These techniques are fundamental in both identifying and quantifying the compound with a high degree of accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are powerful tools for the analysis of aposcopolamine and other tropane (B1204802) alkaloids. capes.gov.brfao.org These methods offer excellent sensitivity and specificity, allowing for the detection of trace amounts of the compound in diverse samples such as plant materials, food products, and biological fluids. capes.gov.brfao.orgresearchgate.net

In a study analyzing scopolamine (B1681570) and its metabolites in rat urine, an LC-MS/MS method was developed using a reversed-phase C18 column. capes.gov.brnih.gov The mobile phase consisted of methanol (B129727) and ammonium (B1175870) acetate (B1210297) (2mM, adjusted to pH 3.5 with formic acid) in a 70:30 (v/v) ratio. capes.gov.brnih.gov This method successfully identified and characterized several metabolites, including aposcopolamine, by comparing their mass spectral data and retention times with the parent drug. capes.gov.brnih.gov Another study on tropane alkaloids in animal feed utilized LC-HRMS with an Exactive-Orbitrap analyzer, demonstrating the capability of this technique for wide-scope analysis. rsc.org The method was validated with recoveries between 70% and 109% and an intraday precision lower than 20%. rsc.org Furthermore, a multi-analysis method for tropane alkaloids in cereals was developed using liquid chromatography coupled to a single-stage Exactive-Orbitrap, achieving detection and quantification limits of 2 and 3 μg/kg, respectively. capes.gov.brnih.gov

Interactive Table: LC-MS/MS and LC-HRMS Parameters for Aposcopolamine Analysis

ParameterLC-MS/MS (Rat Urine) capes.gov.brnih.govLC-HRMS (Animal Feed) rsc.orgLC-Orbitrap (Cereals) capes.gov.brnih.gov
Column Reversed-phase C18Not specifiedExactive-Orbitrap
Mobile Phase Methanol/Ammonium Acetate (2mM, pH 3.5) (70:30, v/v)Methanol/water/formic acid (75/25/0.4; v/v/v) for extractionNot specified for chromatography
Detection Online MS/MS systemExactive-Orbitrap analyzerSingle stage Exactive-Orbitrap
LLOQ Not specifiedNot specified3 µg/kg
Recoveries Not specified70-109%60-109%
Precision (RSD) Not specified<20% (intraday)<20%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of tropane alkaloids. mdpi.com However, the thermal instability of some tropane alkaloids, like scopolamine, can lead to the formation of degradation products, including aposcopolamine, in the hot GC inlet. mdpi.comresearchgate.net This phenomenon must be carefully considered during method development and data interpretation.

A systematic study on the thermal degradation of atropine (B194438) and scopolamine in a GC-MS inlet showed that at temperatures up to 250 °C, degradation primarily occurs through the elimination of water, forming apoatropine (B194451) and aposcopolamine respectively. mdpi.com The study utilized a Hewlett Packard 6890 Plus gas chromatograph with an Agilent 7683 series injector and a 5973 mass selective detector, and an HP-5MS capillary column. mdpi.com These findings are crucial as the presence of aposcopolamine in a GC-MS chromatogram could indicate either its natural occurrence in the sample or its formation as a thermal artifact. mdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of tropane alkaloids. auctoresonline.org Methods are typically developed using reversed-phase columns, with C18 being a common choice. capes.gov.brresearchgate.net

One HPLC method for the simultaneous determination of atropine and scopolamine in Datura metel utilized a mobile phase of methanol, acetonitrile (B52724), and ammonium acetate (25:60:15, v/v/v) with the pH adjusted to 4.6 with acetic acid. auctoresonline.org Detection was performed at 210 nm. auctoresonline.org Another method for analyzing scopolia extract powder used a pentafluorophenylpropyl column with a mobile phase of acetonitrile and 10 mmol/L ammonium acetate (pH 5.0) (8:2, v/v), also with detection at 210 nm. nih.gov These examples highlight the adaptability of HPLC methods for different sample matrices and analytical needs.

Comprehensive Sample Preparation and Extraction Strategies

The effectiveness of any analytical method heavily relies on the efficiency of the sample preparation and extraction procedures. The goal is to isolate the target analytes from the matrix while minimizing interferences.

Solid-Liquid Extraction Protocols

Solid-liquid extraction (SLE) is a common technique for extracting tropane alkaloids from solid samples like plant material and food products. researchgate.netsigmaaldrich.com The choice of solvent is critical and is often based on the polarity of the target compounds. researchgate.net Acidified aqueous solutions are frequently used, as tropane alkaloids are more soluble at acidic pH. researchgate.neteprep-analytical.com

A study on tropane alkaloids in cereals and related matrices optimized a simple solid-liquid extraction method. capes.gov.br For the analysis of scopolamine and its metabolites in rat feces, a liquid-liquid extraction was followed by a solid-phase extraction (SPE) clean-up step using C18 cartridges. nih.gov Another approach involves ionic liquid-assisted ultrasonic extraction, which has shown high efficiency for tropane alkaloids from Radix physochlainae. mdpi.com A 0.03 M [C3Tr][PF6] ionic liquid aqueous solution combined with ultrasonic power achieved a high extraction efficiency. mdpi.com

Interactive Table: Solid-Liquid Extraction Parameters for Aposcopolamine

MatrixExtraction MethodSolvent/ReagentsKey FindingsReference
CerealsSolid-Liquid ExtractionOptimized, not specifiedRecoveries: 60-109% capes.gov.brnih.gov
Rat FecesLiquid-Liquid Extraction & SPEEthyl acetate, C18 cartridgesEffective clean-up for metabolite analysis nih.gov
Radix physochlainaeIonic Liquid-Assisted Ultrasonic Extraction0.03 M [C3Tr][PF6] aqueous solutionHigh extraction efficiency mdpi.com
Plant MaterialAcid-Base Extraction1% sulfuric acid, sodium bicarbonate, dichloromethaneScalable method for alkaloid extraction

Pressurized Liquid Extraction Techniques

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction, utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption. csic.es This technique has been successfully applied to the extraction of tropane alkaloids from various matrices. rsc.org

In a study analyzing tropane alkaloids in animal feed, PLE was used with a solvent mixture of methanol, water, and formic acid (75/25/0.4, v/v/v) at 85°C and 1500 psi. rsc.org The resulting extract underwent a solid-phase extraction clean-up step. rsc.org This method proved effective for a wide range of tropane alkaloids, including aposcopolamine. rsc.org

Solid Phase Extraction (SPE) Procedures

Solid Phase Extraction (SPE) is a widely employed sample preparation technique for the cleanup and pre-concentration of tropane alkaloids, including aposcopolamine, from diverse matrices such as food, feed, and biological samples. nih.gov The choice of SPE sorbent is critical and is based on the physicochemical properties of the alkaloids, which are typically basic compounds soluble in acidic aqueous solutions. eprep-analytical.commdpi.com

Mixed-mode cation-exchange SPE procedures are particularly effective. For instance, a method using an Oasis MCX cartridge, which combines reversed-phase and strong cation-exchange properties, was optimized for the simultaneous recovery of several tropane alkaloids. nih.gov In this procedure, alkaloids are retained on the sorbent from an acidic solution and subsequently eluted with an ammoniated organic solvent, such as a mixture of methanol and 10% ammonia. nih.gov Similarly, non-aqueous SPE methods using silica-based strong cation exchange (SCX) columns have been developed to enrich alkaloids from extracts, effectively removing non-alkaloid compounds. nih.gov The recoveries for scopolamine and hyoscyamine (B1674123) using such a method were reported to be 98.51% and 91.12%, respectively. nih.gov

Other sorbents are also utilized depending on the specific application. Polystyrene/divinylbenzene (PS/DVB) based sorbents have been shown to provide excellent performance for extracting atropine and scopolamine from tea infusions, with recoveries between 94% and 106%. eprep-analytical.com The selection of extraction solvents, conditioning agents, and elution solutions is optimized to maximize recovery and minimize matrix effects. eprep-analytical.commdpi.com

Table 1: Examples of Solid Phase Extraction (SPE) Sorbents and Conditions for Tropane Alkaloid Analysis

Sorbent Type Target Alkaloids Sample Matrix Key Elution Solvent Reported Recovery (%) Reference
Mixed-Mode Cation Exchange (Oasis MCX) L-hyoscyamine, Scopolamine Plant Extracts Methanol-10% Ammonia (3:1, v/v) 80-100 nih.gov
Strong Cation Exchange (SCX) Scopolamine, Hyoscyamine Plant Extracts (Scopolia tangutica) Ammoniated Methanol 91-99 nih.gov
Polystyrene/Divinylbenzene (PS/DVB) Atropine, Scopolamine Tea Infusions Methanol 94-106 eprep-analytical.com

Specialized Clean-up Methodologies (e.g., Chitosan-based)

Beyond conventional SPE, specialized clean-up methodologies are being developed to enhance selectivity and efficiency in tropane alkaloid analysis. These often involve novel sorbent materials designed with specific functionalities.

One such example is the use of bifunctionalized mesoporous silica (B1680970). A sorbent was synthesized using rice husk as a silica precursor to create SBA-15, which was then functionalized with both sulfonic acid (cation exchange) and octadecyl (C18, reversed-phase) groups. mdpi.com This mixed-mode sorbent (RH-SBA-15-SO₃H-C₁₈) was successfully used in an SPE procedure to extract and purify 29 different alkaloids, including tropanes, from complex gluten-free bread samples. mdpi.com The methodology demonstrated that sustainably derived materials can serve as effective alternatives to commercial sorbents for monitoring natural toxins in food. mdpi.com

Other advanced materials explored for tropane alkaloid clean-up include molecularly imprinted polymers (MIPs) and other ordered mesostructured silicas. nih.gov These materials are custom-designed to have high affinity and selectivity for the target analytes, allowing for cleaner extracts and reduced matrix effects, which is particularly important for subsequent analysis by mass spectrometry. nih.govmdpi.com

Spectrophotometric and Immunochemical Assay Development

Spectrophotometric and immunochemical assays offer alternative or complementary approaches to chromatographic methods, often providing rapid screening capabilities.

Enzymatic spectrophotometric methods have been developed for the determination of tropane alkaloids like atropine and scopolamine. dntb.gov.ua A common approach involves a multi-step reaction sequence. First, the alkaloid's ester bond is hydrolyzed (e.g., using NaOH) to yield its core alcohol, such as tropine (B42219) (from atropine) or scopine (B3395896) (from scopolamine). dntb.gov.uanih.gov

This is followed by an enzymatic oxidation of the alcohol, catalyzed by an enzyme like tropinone (B130398) reductase (TRase), using a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). dntb.gov.uanih.gov The progress of the reaction is monitored by measuring the increase in absorbance of the reduced cofactor (NADH) at 340 nm. dntb.gov.ua To enhance sensitivity and enable colorimetric detection, this system can be coupled to an indicator reaction where the NADH reduces a tetrazolium salt (like iodonitrotetrazolium (B1214958) chloride, INT) to a colored formazan (B1609692) dye, with the reaction catalyzed by diaphorase. nih.gov This allows for quantification in the visible spectrum. nih.gov Such methods have been successfully applied to determine atropine in spiked food samples. dntb.gov.uanih.gov

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), are powerful tools for the rapid screening of tropane alkaloids. eurofins.infao.org These assays rely on the specific binding between an antibody and the target alkaloid.

Indirect competitive ELISAs (ic-ELISA) have been established using broad-spectrum monoclonal antibodies that can recognize multiple tropane alkaloids. nih.gov One such assay was developed for the rapid screening of atropine, scopolamine, homatropine, apoatropine , anisodamine, anisodine, and L-hyoscyamine in samples like pig urine, pork, and cereal flours. nih.gov The half-inhibitory concentration (IC₅₀) for apoatropine in this assay was 0.14 µg/kg. nih.govresearchgate.net Another direct competitive ELISA (dc-ELISA) was developed specifically for scopolamine detection in wheat, achieving a limit of quantification of 6.0 ng/g. nih.gov

Lateral flow immunoassays (LFIA) provide an even faster, user-friendly, on-site screening format. mdpi.com An AuNPs-based LFIA (AuNPs-LFIA) was developed for the simultaneous detection of six tropane alkaloids, including apoatropine , in honey. mdpi.comnih.gov This method achieved a calculated detection limit of 0.94 ng/mL for apoatropine and could be completed within 17 minutes. mdpi.comnih.gov

Table 2: Performance of Immunochemical Assays for Tropane Alkaloids

Assay Type Target Alkaloids IC₅₀ or Detection Limit Sample Matrix Reference
ic-ELISA Atropine, Scopolamine, Homatropine, Apoatropine , etc. IC₅₀ (Apoatropine ): 0.14 µg/kg Pig urine, Pork, Cereal flour nih.gov
dc-ELISA Scopolamine LOD: 2.4 ng/g; LOQ: 6.0 ng/g Wheat flour, Cereals nih.gov

Enzymatic Spectrophotometric Methods for Tropane Alkaloids

Innovative Detection Principles

Research into innovative detection principles aims to overcome challenges such as the limited specificity of certain analytical techniques when dealing with structurally similar compounds.

Electrochemiluminescence (ECL) is a highly sensitive detection technique, but it can suffer from limited specificity, as structurally similar compounds often produce ECL signals at nearly identical potentials. nih.govresearcher.life An innovative approach to enhance specificity is the use of pH-controlled ECL. This method has been successfully demonstrated for differentiating between the tropane alkaloids atropine and scopolamine without prior chromatographic separation. nih.govacs.org

The principle relies on exploiting the differences in the pKa values of the analytes. nih.govresearchgate.net By adjusting the pH of the sample, the protonation state of the alkaloids can be selectively altered. This change in protonation state affects the compound's electrochemical behavior and its ability to act as an ECL co-reactant. For example, by adjusting the sample pH to 6 and then to 11, it is possible to effectively "switch off" the ECL emission from atropine while maintaining the signal from scopolamine. acs.org This allows for the qualitative identification of whether one or both species are present and enables the quantification of scopolamine even in the presence of atropine as an interferent. nih.govacs.org This simple strategy significantly improves the specificity of a basic [Ru(bpy)₃]²⁺-based ECL sensor, highlighting the potential of pH-controlled ECL for identifying and differentiating structurally similar compounds like aposcopolamine from other tropane alkaloids. nih.govresearcher.liferesearchgate.net

Method Validation and Application in Diverse Matrices

The reliable quantification and detection of Aposcopolamine in various complex samples hinge on the development and validation of sensitive and specific analytical methods. Techniques based on liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), are predominant due to their high selectivity and sensitivity. fao.orgwur.nl These methods are frequently designed for the simultaneous analysis of multiple tropane alkaloids (TAs), including Aposcopolamine, in a single run. capes.gov.brnih.gov The validation process ensures that the chosen method is fit for its intended purpose, providing accurate and reproducible results.

Rigorous Assessment of Analytical Recovery and Precision

Method validation rigorously assesses key performance parameters, including analytical recovery and precision, to ensure the data generated is reliable. Recovery studies are essential to evaluate the efficiency of the extraction process, indicating the percentage of the analyte retrieved from the matrix. Precision, typically expressed as the relative standard deviation (RSD), measures the closeness of agreement between a series of measurements obtained from multiple samplings of a homogeneous sample.

Validation is performed according to established guidelines to ensure methods are robust and accurate. tandfonline.comnih.gov For tropane alkaloids, including Aposcopolamine, a common sample preparation approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has shown excellent performance in various food matrices. nih.gov

Several studies have reported on the validation of multi-alkaloid methods that include Aposcopolamine. For instance, a method developed for the analysis of 14 tropane alkaloids in cereals and related matrices demonstrated good performance, with recoveries generally falling within the 60-109% range and precision values (RSD) below 20%. capes.gov.brnih.gov Another study focusing on cereals and using an LC-MS/MS method based on the QuEChERS protocol reported recoveries between 82% and 114%, with intra-day and inter-laboratory precision RSDs both at or below 6%. nih.gov In leafy vegetables, a miniaturized QuEChERS method coupled with HPLC-MS/MS achieved recoveries of 90–100% with an RSD of ≤ 13%. nih.gov

The table below summarizes the recovery and precision data from various validated analytical methods applicable to Aposcopolamine and other tropane alkaloids in different matrices.

MatrixAnalytical MethodRecovery (%)Precision (RSD %)Source
Cereals (Buckwheat, Linseed, Soy, Millet)LC-Exactive-Orbitrap60-109<20 capes.gov.brnih.gov
Cereal-based productsLC-MS/MS82-114≤6 nih.gov
Buckwheat productsUHPLC-ToF-MS74–113<19 (inter-day) tandfonline.com
Leafy vegetablesµ-QuEChERS-HPLC-MS/MS90-100≤13 nih.gov

Determination of Limits of Quantification in Complex Samples

The limit of quantification (LOQ) is a critical parameter representing the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. Establishing low LOQs is particularly important for food and feed safety, where maximum levels for certain contaminants are often set in the low micrograms per kilogram (µg/kg) range. fao.orgmdpi.com

Analytical methods using advanced instrumentation like LC-MS/MS and LC-HRMS have achieved the low detection levels necessary for monitoring Aposcopolamine and other tropane alkaloids. For a multi-analysis method including Aposcopolamine, the LOQ in cereal matrices was established at or below 3 µg/kg. capes.gov.brnih.gov Other validated methods for tropane alkaloids have demonstrated even lower LOQs in various complex samples. A method for atropine and scopolamine in animal feed reported LOQs of 0.93 µg/kg and 0.92 µg/kg, respectively. nih.gov In leafy vegetables, a method achieved quantification limits of ≤ 2.3 ng/g (2.3 µg/kg). nih.gov

The following table presents the limits of quantification for Aposcopolamine and related tropane alkaloids in diverse and complex matrices as determined by various validated methods.

Compound(s)MatrixAnalytical MethodLimit of Quantification (LOQ)Source
Aposcopolamine & other TAsCereals (Buckwheat, Linseed, Soy, Millet)LC-Exactive-Orbitrap≤ 3 µg/kg capes.gov.brnih.gov
Atropine, ScopolamineAnimal FeedLC-MS/MS0.93 µg/kg, 0.92 µg/kg nih.gov
Atropine, ScopolamineLeafy Vegetablesµ-QuEChERS-HPLC-MS/MS≤ 2.3 ng/g nih.gov
Atropine, ScopolamineCereal-based productsLC-MS/MS0.5 µg/kg nih.gov
Atropine, ScopolamineVarious food groupsLC-MS/MS0.5-5 µg/kg fao.org
Atropine, ScopolaminePlant organs (Datura sp.)UFLC-MS167 pg/mL, 333 pg/mL researchgate.net

Application in Biological Extracts, Plant Materials, Animal Feed, and Food Products

Validated analytical methods are routinely applied to screen for and quantify Aposcopolamine and other tropane alkaloids in a wide array of matrices.

Biological Extracts: While specific applications detailing Aposcopolamine in human biological samples are limited, methods developed for tropane alkaloids in blood and urine demonstrate the capability of LC-MS/MS to perform such analyses. researchgate.net The high complexity of biological matrices necessitates sensitive and selective methods to overcome interferences and achieve low detection limits. sciex.commdpi.com The derivatization of tropane alkaloids to their trimethylsilyl (B98337) derivatives has also been used to improve stability for gas chromatography-mass spectrometry (GC-MS) analysis in biological materials. researchgate.net

Plant Materials: Aposcopolamine is a naturally occurring alkaloid in several plant species of the Solanaceae family. phytopurify.com Analytical methods have been successfully applied to identify and quantify it in these plants. GC-MS analysis has identified Aposcopolamine in methanolic extracts of Datura metel. researchgate.net Furthermore, HPLC methods have been used for the analysis of Aposcopolamine in the leaves of Duboisia myoporoides and D. leichhardtii. sci-hub.se Methods developed for atropine and scopolamine are regularly used to analyze their content in various plant organs of Datura species. researchgate.net

Animal Feed: The contamination of animal feed with seeds from tropane alkaloid-producing plants, such as Datura stramonium, is a significant safety concern. wur.nlresearchgate.net Wide-scope LC-HRMS analysis has been performed on animal feed, which included Aposcopolamine in its list of target analytes. researchgate.net Sensitive LC-MS/MS methods have been applied to various feed samples, with studies finding that soybean meal can be a frequently contaminated feed material. nih.gov

Food Products: Accidental co-harvesting of alkaloid-containing plants can lead to the contamination of various food products. Multi-residue methods capable of detecting a broad range of tropane alkaloids are therefore crucial. A method including Aposcopolamine was applied to the analysis of buckwheat, linseed, soy, and millet, finding positives for several tropane alkaloids in a millet flour sample. capes.gov.brnih.gov Aposcopolamine is also included in the scope of tropane alkaloids monitored in foods like cereals and teas within the European Union. acs.orgfood.gov.uk The main tropane alkaloids, atropine and scopolamine, have been detected in products such as millet, sorghum flours, and herbal teas, highlighting the importance of these analytical surveillance programs. food.gov.ukfood.gov.uk

Structure Activity Relationship Sar Investigations of Aposcopolamine

Foundational Principles of SAR Analysis in Alkaloid Research

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates how the chemical structure of a compound influences its biological effects. researchgate.net In alkaloid research, SAR studies are fundamental for optimizing the therapeutic properties of these naturally occurring compounds. Alkaloids, including the tropane (B1204802) alkaloids like aposcopolamine, are characterized by their nitrogen-containing heterocyclic ring systems, which are often key to their pharmacological activity. nih.govmdpi.com

The primary goal of SAR in alkaloid research is to identify the specific parts of a molecule, known as pharmacophores, that are responsible for its interaction with a biological target, such as a receptor or enzyme. acs.org By systematically modifying the structure of a lead compound like aposcopolamine, researchers can deduce which functional groups and structural features are essential for activity and which can be altered to improve properties like potency, selectivity, or metabolic stability. researchgate.netresearchgate.net

Key principles in the SAR analysis of alkaloids include:

Stereochemistry: The three-dimensional arrangement of atoms is often critical. For many tropane alkaloids, one stereoisomer is significantly more potent than others, highlighting the importance of a precise fit with the biological target. nih.gov

Functional Group Modification: Altering or replacing functional groups, such as esters, hydroxyl groups, or the N-methyl group on the tropane ring, can dramatically change a molecule's binding affinity and efficacy.

Ring System Alterations: Modifications to the core bicyclic tropane skeleton can provide insights into the spatial requirements of the binding site.

These principles guide the rational design of new analogues with improved pharmacological profiles. nih.gov

Identification of Specific Structural Determinants for Observed Biological Activities

Aposcopolamine is an active metabolite of scopolamine (B1681570) and is known to be a selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). caymanchem.com Its structure contains several key features that are crucial for its biological interactions.

The core of aposcopolamine is the tropane skeleton , a bicyclic [3.2.1] system that provides a rigid framework, positioning the other functional groups in a specific spatial orientation for receptor binding. nih.gov The ester side chain, derived from α-phenylacrylic acid (apoatropic acid), is another critical determinant. The size, shape, and electronic properties of this ester group significantly influence the compound's affinity and selectivity for different receptor subtypes.

The presence and orientation of the epoxide ring in the parent compound, scopolamine, versus the double bond in aposcopolamine, also plays a role in modulating activity. While both are potent anticholinergic agents, these structural differences can affect their interaction with the active site of receptors and enzymes. acs.org Studies comparing tropane alkaloids like atropine (B194438) and scopolamine have shown that even small structural differences, such as the presence of an epoxide group, can alter redox potentials and interaction pharmacophores. acs.org

Computational Approaches to SAR

Modern drug discovery heavily relies on computational methods to accelerate the process of identifying and optimizing lead compounds. These in silico techniques provide valuable insights into the interactions between a ligand like aposcopolamine and its biological targets at a molecular level.

Molecular Docking Simulations for Ligand-Protein Interactions (e.g., ACHE, ADRA2A, CHRM2)

Docking simulations have provided detailed information on these interactions:

ACHE: Aposcopolamine forms hydrogen bonds with key amino acid residues in the active site of AChE, such as GLY 345. nih.gov The binding energy for this interaction has been calculated to be favorable, suggesting a stable complex. frontiersin.org

CHRM2: As a known muscarinic antagonist, aposcopolamine's interaction with CHRM2 is of particular interest. Docking studies help to visualize how the tropane scaffold and the ester side chain fit into the receptor's binding pocket, elucidating the structural basis for its antagonist activity. researchgate.netnih.gov

The table below summarizes the results from a molecular docking study involving aposcopolamine and related compounds with these target proteins. nih.gov

CompoundTarget Protein (PDB ID)Key Interacting Residues
AposcopolamineACHE (6O69)GLY 345
AposcopolamineADRA2A (5XZH)Data Not Specified
AposcopolamineCHRM2 (5ZK8)Data Not Specified
StigmasterolACHE (6O69)GLY 342
StigmasterolADRA2A (5XZH)TRP 282
StigmasterolCHRM2 (5ZK8)TYR 426

Predictive Modeling for Aposcopolamine Analogue Design

Beyond single-point docking, predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR) are employed to build mathematical models that correlate chemical structures with biological activities. researchgate.net While specific QSAR models for aposcopolamine are not widely published, the principles are directly applicable to the design of its analogues.

The process would involve:

Data Collection: Gathering a dataset of aposcopolamine analogues with their measured biological activities (e.g., binding affinities for mAChRs).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D descriptors. naturalproducts.net

Model Building: Using statistical methods or machine learning to build a model that predicts the activity based on the descriptors.

Model Validation: Rigorously testing the model's predictive power on an external set of compounds.

Once a reliable predictive model is established, it can be used to virtually screen large libraries of hypothetical aposcopolamine analogues. This allows researchers to prioritize the synthesis of compounds that are most likely to have the desired biological activity, saving significant time and resources in the drug development pipeline. researchgate.net This approach facilitates the rational design of novel tropane alkaloids with enhanced potency and selectivity. mdpi.com

Degradation Pathways of Aposcopolamine in Non Biological Systems

Thermal Degradation Studies

Thermal stress is a primary factor inducing the degradation of tropane (B1204802) alkaloids, including aposcopolamine. The stability of the molecule is significantly affected by temperature, with elevated temperatures often leading to the formation of new compounds through rearrangement, dehydration, and cleavage reactions.

Aposcopolamine itself is a product of dehydration from scopolamine (B1681570). chemicalbook.comunram.ac.id However, under thermal stress, it can undergo further transformations. Research has confirmed the conversion of aposcopolamine to apoatropine (B194451). mdpi.com This transformation highlights a degradation pathway where one apo-alkaloid converts into another, complicating the analytical profile of samples containing these compounds. This conversion is particularly relevant in food processing, such as the baking of bread, where the heat applied can facilitate these reactions. mdpi.com The presence of apoatropine in a sample initially containing aposcopolamine is a clear indicator of thermal degradation.

A significant pathway for the thermal degradation of complex tropane alkaloids like aposcopolamine involves the cleavage of the ester bond. unram.ac.idresearchgate.net This hydrolysis reaction breaks the molecule into its constituent parts. Studies on related tropane alkaloids have shown that heating can lead to the formation of lower molecular weight products such as tropine (B42219) and tropinone (B130398). acs.org These simpler structures are the core building blocks of the more complex alkaloids. Their presence in heat-treated samples can serve as markers for the degradation of parent compounds like aposcopolamine. The cleavage is a common result of thermal processing and analytical procedures like gas chromatography. unram.ac.idnih.gov

The rate and extent of aposcopolamine's thermal degradation are heavily dependent on both temperature and the nature of the solvent.

Influence of Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of degradation. whiterose.ac.uk Studies on the thermal stability of scopolamine and atropine (B194438) in a gas chromatography-mass spectrometry (GC-MS) inlet provide a model for understanding how temperature affects aposcopolamine, which is an initial degradation product in this context. chemicalbook.comunram.ac.id Degradation becomes significantly more pronounced at temperatures above 250 °C. chemicalbook.comunram.ac.idnih.gov At an inlet temperature of 275 °C, parent tropane alkaloids are almost completely degraded, implying that any aposcopolamine formed would also be unstable under these conditions. unram.ac.idnih.gov

Influence of Solvent: The choice of solvent has a marked effect on the stability of tropane alkaloids. Polar solvents tend to facilitate degradation more than non-polar or less polar solvents. chemicalbook.comwhiterose.ac.uk For instance, methanol (B129727), a polar solvent, has been shown to cause a higher degree of degradation for scopolamine and atropine compared to the less polar solvent ethyl acetate (B1210297), especially at temperatures below 250 °C. chemicalbook.comunram.ac.id Low solubility in a given solvent can also lead to greater thermal decomposition, as it may result in wider dispersion and higher exposure to heat during analysis. chemicalbook.comunram.ac.id

The interactive table below summarizes findings on how temperature and solvent affect the degradation of related tropane alkaloids, which informs the expected behavior of aposcopolamine.

ConditionSolventObserved Effect on DegradationReference
Temperatures < 250 °CMethanol (Polar)Significant degradation observed; elimination of water (forming apo-alkaloids) is a predominant pathway. chemicalbook.comunram.ac.id
Temperatures < 250 °CEthyl Acetate (Less Polar)Less degradation compared to methanol; degradation pathways proceed to a negligible extent. chemicalbook.comunram.ac.id
Temperatures > 250 °C (e.g., 275 °C)Methanol & Ethyl AcetateAlmost complete degradation of parent compounds. Formaldehyde elimination becomes a predominant pathway alongside water elimination. unram.ac.idnih.gov
General Principlen-Hexane (Non-polar)Behavior was shown to be unpredictable and the solvent proved unsuitable for analysis for other reasons. unram.ac.id

Racemization, the process of converting an optically active compound into a racemic mixture, is a known phenomenon for tropane alkaloids, particularly under thermal or alkaline conditions. For example, (-)-hyoscyamine readily racemizes to form the (±)-racemate, atropine, during extraction or upon heating. Similarly, scopolamine is the L-isomer, and its racemization during extraction processes is a potential issue.

While specific studies focusing solely on the racemization of aposcopolamine during thermal stress are not extensively detailed in the surveyed literature, the general principles of tropane alkaloid chemistry suggest that it is susceptible to this phenomenon. The application of heat can accelerate the racemization of these compounds, which is a critical consideration in both chemical analysis and processing, as different stereoisomers can have different biological activities.

Influence of Temperature and Solvent Conditions on Degradation Kinetics

Chemical Reactivity and Stability Assessments

Beyond thermal effects, the inherent chemical reactivity of aposcopolamine governs its stability and transformation pathways. This includes its susceptibility to oxidative reactions. The compound's stability is sufficient for long-term storage when kept at -20°C. scbt.com

The chemical structure of aposcopolamine, like other tropane alkaloids, contains sites that are susceptible to oxidation. General oxidative degradation pathways for this class of compounds include N-oxidation and N-demethylation. mdpi.comnih.gov

N-Oxidation: The tertiary amine nitrogen in the tropane ring can be oxidized to form an N-oxide. mdpi.com This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or potassium peroxymonosulfate. mdpi.com The formation of N-oxides is a recognized metabolic pathway and can also occur through chemical oxidation. mdpi.com

Oxidative N-Demethylation: Another potential pathway is the oxidative removal of the methyl group from the nitrogen atom (N-demethylation). acs.orgnih.gov This reaction has been studied for other tropane alkaloids and can be facilitated by certain catalysts. nih.gov This process would convert aposcopolamine into its corresponding nor-derivative, noraposcopolamine.

While specific kinetic and mechanistic studies on the oxidative degradation of aposcopolamine are limited in the available scientific literature, the known reactivity of the tropane alkaloid family provides a strong basis for predicting these transformation routes.

Plant Biochemistry and Phytochemistry of Aposcopolamine

Occurrence and Natural Distribution in Solanaceae Species

Aposcopolamine is a naturally occurring, albeit typically minor, constituent in several species of the nightshade family (Solanaceae). Its presence has been documented in plants known for their rich tropane (B1204802) alkaloid profiles. The distribution is not uniform across the family but is concentrated in specific genera and species, often those with a history of use in traditional medicine or as sources for pharmaceutical alkaloids.

Beyond the Datura genus, aposcopolamine has been identified in other Solanaceae plants. Research has confirmed its presence in Brugmansia suaveolens and in various species of the genus Physochlaina. The concentration of aposcopolamine within these plants can vary significantly based on the specific species, the part of the plant being analyzed (e.g., seeds, leaves), developmental stage, and environmental growing conditions.

Table 1: Documented Occurrence of Aposcopolamine in Solanaceae Species

GenusSpeciesCommon NameReference(s)
DaturaD. feroxFierce Thorn-apple caymanchem.com
DaturaD. stramoniumJimsonweed ata-journal.org
BrugmansiaB. suaveolensAngel's Trumpet-
Physochlainaspp.--

Co-occurrence and Interrelationships with Other Tropane Alkaloids in Plant Extracts

Aposcopolamine does not occur in isolation within plant tissues. It is invariably found as part of a complex mixture of structurally related tropane alkaloids. The most significant of these are scopolamine (B1681570) and atropine (B194438) (a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine), which are typically the predominant alkaloids in these plants.

In extracts from species like Datura stramonium, aposcopolamine is present alongside major alkaloids such as hyoscyamine (B1674123) and scopolamine, and other minor alkaloids including apoatropine (B194451), norscopolamine, and meteloidine. ata-journal.org The relative concentration of aposcopolamine is consistently much lower than that of scopolamine and hyoscyamine.

The interrelationship between these alkaloids is chemical and potentially biosynthetic. Aposcopolamine (C₁₇H₁₉NO₃) is the dehydration product of scopolamine (C₁₇H₂₁NO₄), meaning it can be formed by the removal of a water molecule. Similarly, apoatropine is the dehydration product of atropine. This chemical relationship is significant, as the conversion of scopolamine to aposcopolamine can occur not only within the plant but also as an artifact during extraction or analysis, particularly under thermal stress. researchgate.netmdpi.com Some studies also describe aposcopolamine as an active metabolite of scopolamine. caymanchem.com

**Table 2: Co-occurring Tropane Alkaloids with Aposcopolamine in *Datura stramonium***

AlkaloidChemical Relationship to AposcopolamineRelative AbundanceReference(s)
ScopolaminePrecursor (via dehydration)Major ata-journal.org
Atropine/HyoscyamineStructurally relatedMajor ata-journal.org
ApoatropineStructurally related (dehydration product of atropine)Minor ata-journal.org
NorscopolamineStructurally related (demethylated scopolamine)Minor-
3-TigloyloxytropaneStructurally relatedMinor ata-journal.org

Regulatory Mechanisms of Aposcopolamine Biosynthesis within Plant Systems

The biosynthesis of aposcopolamine in plants is not understood as a primary, independently regulated pathway. Instead, its formation is intrinsically linked to the well-established biosynthetic pathway of hyoscyamine and scopolamine. This main pathway begins with the amino acid ornithine, which is converted through several enzymatic steps to produce the tropane ring structure. nih.govmdpi.com

The key steps leading to the major alkaloids include:

The formation of tropinone (B130398), a central intermediate. nih.gov

The reduction of tropinone to tropine (B42219) by the enzyme tropinone reductase I (TR-I). nih.govmdpi.com

The esterification of tropine with a precursor derived from phenylalanine to form littorine, which is then rearranged to create hyoscyamine. researchgate.net

The conversion of hyoscyamine into scopolamine via a two-step reaction catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H). mdpi.comfrontiersin.org This enzyme first hydroxylates hyoscyamine and then catalyzes an epoxidation to form scopolamine. mdpi.com

Aposcopolamine is not a direct product of this primary pathway. Current evidence suggests that aposcopolamine arises from the subsequent modification of scopolamine. It is widely considered to be a dehydration product of scopolamine. This conversion may occur in planta as a minor metabolic or degradation process. However, it is also known to occur artificially during sample processing, particularly during analytical procedures that use high temperatures, such as Gas Chromatography (GC). researchgate.netfao.org Therefore, the "biosynthesis" of aposcopolamine within the plant may be a result of non-specific enzymatic activity or chemical degradation rather than a dedicated, regulated enzymatic step.

Advanced Phytochemical Analysis of Plant Materials Containing Aposcopolamine

The detection and quantification of aposcopolamine in complex plant matrices require sophisticated analytical techniques, given its low concentration relative to other alkaloids. Several methods are employed for the analysis of tropane alkaloids, each with specific advantages and limitations.

Thin-Layer Chromatography (TLC): TLC is often used for the initial screening and qualitative identification of alkaloids in plant extracts. researchgate.net It provides a rapid and cost-effective way to separate compounds based on their polarity, but it lacks the sensitivity and specificity of other methods for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net However, its application to tropane alkaloids like scopolamine and atropine is challenging due to their thermal instability. At the high temperatures of the GC inlet, scopolamine can dehydrate to form aposcopolamine, and atropine can form apoatropine. researchgate.netfao.org While this can complicate the accurate quantification of the original alkaloids, the characteristic fragmentation patterns observed in MS can be used to identify these degradation products, including aposcopolamine. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the preferred method for the analysis of tropane alkaloids in food and plant materials. fao.orgnih.gov This technique avoids the high temperatures of GC, preventing the thermal degradation of analytes. It allows for the direct, sensitive, and specific measurement of aposcopolamine and its related compounds at very low concentrations. fao.orgresearchgate.net The use of reversed-phase C18 columns is common, and coupling the liquid chromatograph to a triple-quadrupole or high-resolution mass spectrometer (HRMS) enables precise identification and quantification. fao.orgscispace.com

Table 3: Overview of Advanced Analytical Techniques for Aposcopolamine

TechniquePrincipleApplication for AposcopolamineAdvantagesLimitationsReference(s)
TLC Separation based on differential partitioning between a stationary and mobile phase.Preliminary screening of plant extracts.Simple, rapid, low cost.Low sensitivity and specificity; not quantitative. researchgate.net
GC-MS Separation of volatile compounds followed by mass-based detection.Identification based on fragmentation patterns.High resolution and structural information.Thermal degradation of scopolamine can artificially generate aposcopolamine. researchgate.netfao.orgresearchgate.net
LC-MS/MS Separation by liquid chromatography followed by mass-based detection of precursor and product ions.Quantitative and qualitative analysis in complex matrices.High sensitivity, high specificity, avoids thermal degradation.Higher cost and complexity. fao.orgnih.govresearchgate.net

In Vitro Receptor Binding and Functional Studies of Aposcopolamine

Quantitative Determination of Receptor Affinity (e.g., IC50 Values)

The affinity of a compound for a receptor is a critical measure of its potential biological activity. This is often quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit 50% of a specific biological or biochemical function. For aposcopolamine, in vitro studies have demonstrated a notable selectivity for muscarinic acetylcholine (B1216132) receptors (mAChRs) over nicotinic acetylcholine receptors (nAChRs).

Research utilizing membranes prepared from porcine brains has shown that aposcopolamine exhibits a high affinity for muscarinic receptors, with a reported IC50 value of 0.0192 µM. caymanchem.comfao.org In contrast, its affinity for nicotinic receptors is significantly lower, with an IC50 value of 188 µM. caymanchem.comcaymanchem.com This substantial difference in affinity underscores the compound's selectivity for the muscarinic branch of the cholinergic system.

Receptor TypeIC50 Value (µM)Source Tissue/Preparation
Muscarinic Acetylcholine Receptors (mAChRs)0.0192Porcine Brain Membranes
Nicotinic Acetylcholine Receptors (nAChRs)188Not Specified

Competition Binding Assays with Radioligands

Competition binding assays are a fundamental technique in pharmacology used to determine the affinity and selectivity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor. wikipedia.orgnih.gov This method is crucial for characterizing the interaction of new chemical entities with their biological targets.

In the case of aposcopolamine, its affinity for muscarinic receptors was determined using such competitive binding assays. nih.gov These experiments typically involve incubating a receptor preparation (e.g., cell membranes) with a fixed concentration of a high-affinity radiolabeled antagonist and varying concentrations of the unlabeled competitor compound (in this case, aposcopolamine). oecd.org A commonly used radioligand for studying muscarinic receptors is [³H]-N-methylscopolamine ([³H]NMS), a derivative of scopolamine (B1681570). nih.gov

By measuring the decrease in the binding of the radioligand as the concentration of aposcopolamine increases, a competition curve is generated. wikipedia.org From this curve, the IC50 value is derived, which can then be used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. The steepness of the curve can also provide insights into whether the compound binds to a single or multiple receptor populations. wikipedia.org

Saturation Binding Assays for Receptor Density Characterization

Saturation binding assays are employed to quantify the density of a specific receptor (Bmax) in a given tissue or cell preparation and to determine the equilibrium dissociation constant (Kd) of the radioligand itself. labome.comnih.gov The Bmax value is a critical parameter, representing the total number of receptors available for binding. nih.gov

The methodology involves incubating the biological sample with increasing concentrations of a radiolabeled ligand until all receptors are occupied, or saturated. nih.gov Specific binding is determined by subtracting non-specific binding (measured in the presence of an excess of an unlabeled competitor) from the total binding. sigmaaldrich.com Plotting specific binding against the radioligand concentration yields a saturation curve from which Kd and Bmax values can be derived through nonlinear regression analysis. nih.govnih.gov

While this technique is standard for characterizing receptor populations, such as the use of [³H]-scopolamine to determine the density of muscarinic M1 receptors in CHO cell membranes, specific studies utilizing saturation binding assays to directly assess the impact of aposcopolamine on muscarinic receptor density have not been detailed in the reviewed literature. sigmaaldrich.com

Kinetic Binding Studies to Elucidate Association and Dissociation Rates

Beyond equilibrium binding affinity, the kinetics of a ligand-receptor interaction—specifically the association rate constant (kon) and the dissociation rate constant (koff)—provide a more dynamic understanding of the compound's action. nih.gov The ratio of these rates (koff/kon) provides a kinetically derived equilibrium dissociation constant (Kd). nih.gov A slow dissociation rate, for example, can contribute to a longer duration of action for a drug. nih.gov

Competition kinetic assays have been developed to determine the on and off rates for unlabeled compounds. nih.govnih.gov This method involves measuring the binding of a radioligand over time in the presence of various concentrations of an unlabeled competitor. nih.gov By analyzing these time-course data with a competition kinetic model, the kon and koff for the unlabeled compound can be calculated. nih.gov This approach has been successfully validated for determining the kinetic parameters of unlabeled antagonists at the human M3 muscarinic receptor. nih.gov

Despite the availability of these advanced methodologies, specific kinetic binding studies detailing the association and dissociation rates of aposcopolamine at muscarinic or other receptors are not presently available in the surveyed scientific literature.

Functional Assays for Receptor Activation and Signal Transduction Assessment

Functional assays are essential for determining the physiological consequence of a ligand binding to its receptor, classifying the ligand as an agonist, antagonist, or inverse agonist. creative-bioarray.com

The guanosine (B1672433) 5'-O-(γ-thio)triphosphate (GTPγS) binding assay is a widely used functional assay for G-protein coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors. creative-bioarray.comnih.gov This assay measures the first step in the signal transduction cascade following receptor activation: the binding of GTP to the Gα subunit of the G-protein. nih.gov

The assay utilizes [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. revvity.comwikipedia.org When an agonist activates the receptor, it facilitates the exchange of GDP for GTP on the associated G-protein. The binding of [³⁵S]GTPγS, which is resistant to hydrolysis, leads to an accumulation of the radiolabeled Gα subunit, providing a quantifiable measure of receptor activation. creative-bioarray.com This method can effectively determine the potency (EC50) and efficacy (Emax) of agonists and is particularly effective for Gi-coupled receptors, which include the M2 and M4 muscarinic subtypes. revvity.comnih.gov

Although aposcopolamine is known to be a muscarinic antagonist, specific data from GTPγS binding assays to formally characterize its functional activity (e.g., to confirm a lack of agonism or quantify inverse agonism) have not been reported in the examined literature.

Synaptosomes, which are isolated presynaptic nerve terminals, provide an excellent in vitro model for studying the effects of compounds on neurotransmitter uptake and release. nih.gov Neurotransmitter transporters are crucial for terminating synaptic signaling by re-uptaking neurotransmitters from the synaptic cleft.

Studies on related tropane (B1204802) alkaloids have shown interference with these systems. For instance, scopolamine has been reported to have an inhibitory effect on the uptake of dopamine (B1211576) into striatal synaptosomes. researchgate.net Assays to measure this typically involve incubating synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]glutamate) and the test compound, followed by measuring the amount of radioactivity taken up by the synaptosomes. Kinetic studies can further determine the nature of the inhibition (e.g., competitive or non-competitive).

While these methods are well-established for assessing the neurochemical profile of various substances, direct experimental evidence from studies investigating the specific effects of aposcopolamine on neurotransmitter uptake in synaptosomal preparations is not available in the reviewed sources.

GTPgammaS Binding Assays

Comparative Binding Profiles and Functional Potency with Related Tropane Alkaloids

In vitro studies have been crucial in elucidating the receptor binding affinities and functional potencies of aposcopolamine in comparison to other structurally related tropane alkaloids like scopolamine and atropine (B194438). These studies provide a foundational understanding of their mechanisms of action at the molecular level.

Muscarinic Acetylcholine Receptors (mAChRs):

Aposcopolamine demonstrates a notable selectivity for muscarinic acetylcholine receptors (mAChRs) over nicotinic acetylcholine receptors (nAChRs). caymanchem.comcaymanchem.com Research using membranes from porcine brains revealed a high affinity of aposcopolamine for muscarinic receptors, with a reported IC50 value of 0.0192 µM. fao.org In contrast, its affinity for nAChRs is significantly lower, with a reported IC50 of 188 µM. caymanchem.comcaymanchem.com This indicates a high degree of selectivity for mAChRs.

The pharmacological action of tropane alkaloids is also stereoselective. For instance, S-(-)-hyoscyamine is reported to be 30 to 300 times more potent than its R-(+)-isomer, highlighting the importance of stereochemistry in receptor binding. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs):

While the primary target of aposcopolamine is the muscarinic receptor, like other tropane alkaloids, it also interacts with nicotinic acetylcholine receptors, albeit with much lower affinity. nih.gov Studies have shown that atropine and scopolamine also bind to both mAChRs and nAChRs, but with a clear preference for muscarinic receptors. rhhz.net For example, scopolamine has an IC50 of 2 nM at mAChRs and 928 µM at nAChRs. rhhz.net Aposcopolamine's lower affinity for nAChRs (IC50 = 188 µM) is consistent with this trend among tropane alkaloids. caymanchem.comcaymanchem.com

Other Receptor Interactions:

Beyond cholinergic receptors, research suggests that aposcopolamine may interact with other receptor systems. Molecular docking studies have indicated that aposcopolamine can bind to the alpha-2 adrenergic receptor (ADRA2A). nih.gov It has also been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. This dual action on both the receptor and the enzyme that regulates its ligand suggests a complex pharmacological profile.

The following table summarizes the comparative receptor binding data for aposcopolamine and related tropane alkaloids based on available in vitro studies.

CompoundReceptorBinding Affinity (IC50)Source
Aposcopolamine Muscarinic Acetylcholine Receptors (mAChRs)0.0192 µM caymanchem.comcaymanchem.comfao.org
Nicotinic Acetylcholine Receptors (nAChRs)188 µM caymanchem.comcaymanchem.com
Alpha-2 Adrenergic Receptor (ADRA2A)Good affinity (molecular docking) nih.gov
Acetylcholinesterase (AChE)Good affinity (molecular docking) nih.gov
Scopolamine Muscarinic Acetylcholine Receptors (mAChRs)2 nM rhhz.net
Nicotinic Acetylcholine Receptors (nAChRs)928 µM rhhz.net
Atropine Muscarinic Acetylcholine Receptors (mAChRs)4.7 nM rhhz.net
Nicotinic Acetylcholine Receptors (nAChRs)284 µM rhhz.net
Scopine (B3395896) Muscarinic Acetylcholine Receptors (mAChRs)3.0 µM fao.org

Functional Potency:

The functional consequence of this receptor binding is typically antagonism. Aposcopolamine, like scopolamine and atropine, acts as a competitive antagonist at muscarinic receptors, blocking the action of the endogenous neurotransmitter, acetylcholine. caymanchem.comnih.gov This antagonism at mAChRs in the central and peripheral nervous system is the basis for the anticholinergic properties exhibited by these compounds. rhhz.net The functional potency, often measured by the concentration required to inhibit a specific physiological response by 50% (IC50), reflects the binding affinity. The low micromolar to nanomolar IC50 values for aposcopolamine at muscarinic receptors indicate its high potency as an antagonist. caymanchem.comcaymanchem.comfao.org

Q & A

Q. What are the critical physicochemical properties of Aposcopolamine that influence experimental design in receptor studies?

Aposcopolamine (CAS 535-26-2) is a cholinergic muscarinic receptor antagonist with a molecular weight of 285.33 g/mol. Key properties include:

  • Stability : Requires storage at -20°C for ≥4 years to maintain integrity .
  • Solubility : As a solid, it may require polar aprotic solvents (e.g., DMSO) for dissolution in vitro.
  • Receptor Affinity : Selective for mAChRs with IC50 values of 0.0192 µM (high affinity) and 188 µM (low affinity) . Methodological Note: Use LC-MS or HPLC to verify purity (≥95%) before experiments, as impurities could skew receptor binding assays .

Q. How should researchers handle and store Aposcopolamine to ensure stability in longitudinal studies?

  • Storage : Aliquot and store at -20°C in airtight, light-protected vials to prevent degradation .
  • Reconstitution : Prepare working solutions immediately before use to avoid hydrolysis. Validate stability under experimental conditions (e.g., pH, temperature) via spectrophotometry .

Advanced Research Questions

Q. How can researchers design experiments to compare Aposcopolamine’s receptor selectivity with its parent compound, Scopolamine?

  • Framework : Apply the PICO framework:
  • Population : mAChR subtypes (M1-M5).
  • Intervention : Aposcopolamine vs. Scopolamine.
  • Comparison : Dose-response curves (IC50) and binding kinetics (Kd).
  • Outcome : Receptor subtype selectivity ratios .
    • Methods :
  • Use radioligand displacement assays (e.g., [³H]-N-methylscopolamine) to measure affinity.
  • Employ functional assays (e.g., calcium flux) to assess antagonism potency .
    • Data Analysis : Fit results to a Hill equation and compare log(IC50) values using ANOVA with post-hoc Tukey tests .

Q. What strategies resolve contradictions in reported IC50 values for Aposcopolamine across studies?

  • Root Cause Analysis :
  • Variability Sources : Differences in receptor preparation (e.g., cell lines vs. native tissue) or assay conditions (e.g., buffer ionic strength) .
    • Methodological Harmonization :
  • Standardize protocols using guidelines from Vitale et al. (1995) or Chen et al. (2008) .
  • Perform meta-analysis with random-effects models to quantify heterogeneity .

Q. How can the FINER criteria guide research questions on Aposcopolamine’s metabolic pathways?

  • FINER Evaluation :
  • Feasible : Access to hepatocyte models or microsomal assays.
  • Interesting : Mechanisms explaining its role as a Scopolamine metabolite.
  • Novel : Unexplored cytochrome P450 isoforms involved in its metabolism.
  • Ethical : Use in vitro models to avoid animal testing.
  • Relevant : Links to pharmacokinetic interactions in neuropharmacology .
    • Experimental Design :
  • Use LC-MS/MS to identify metabolites in hepatic incubation studies .

Methodological Guidelines

  • Statistical Reporting : Express numerical data to ≤3 significant figures, with explicit P-value thresholds (e.g., P < 0.05) .
  • Ethical Compliance : For in vivo studies, justify sample sizes and adhere to institutional review board protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.